2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide features a 1,3-oxazole core substituted at position 5 with a 3-bromophenyl group and at position 2 with a sulfanylacetamide moiety. The acetamide nitrogen is further linked to a 3-methoxyphenyl group. This structure combines a heterocyclic scaffold with halogenated and methoxy-substituted aromatic rings, making it a candidate for diverse biological activities, including enzyme inhibition or antiproliferative effects.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-15-7-3-6-14(9-15)21-17(22)11-25-18-20-10-16(24-18)12-4-2-5-13(19)8-12/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFVDQNQSFJJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves the condensation of substituted aromatic aldehydes with appropriate oxazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The choice of heterocycle significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- 1,3-Oxazole vs.
- 1,3,4-Thiadiazole: Thiadiazole derivatives (e.g., compound 7d from ) show notable cytotoxicity, suggesting that sulfur-containing heterocycles may enhance antiproliferative activity.
Substituent Effects on Bioactivity
Substituents on aromatic rings influence electronic properties, lipophilicity, and target interactions:
Bromophenyl Positional Isomerism:
Methoxy vs. Chloro Substituents:
Structural and Crystallographic Comparisons
Crystallographic data from N-(4-bromophenyl)acetamide derivatives () reveal:
- Bond Length Variations :
- C1–C2: 1.501 Å (target compound’s acetamide) vs. 1.53 Å in N-(4-chlorobenzo-thiazol-2-yl)acetamide.
- N1–C2: 1.347 Å vs. 1.30 Å in chloro analogs, indicating subtle electronic differences due to bromine’s larger atomic radius .
Biological Activity
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Oxazole Ring : Contributes to its bioactivity.
- Bromophenyl Group : Enhances lipophilicity and may influence interactions with biological targets.
- Methoxyphenyl Group : Potentially increases the compound's stability and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN2O3S |
| Molecular Weight | 419.3 g/mol |
| CAS Number | 1040667-97-7 |
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Oxazole Ring : Typically achieved through cyclization reactions of α-haloketones with amides.
- Introduction of the Bromophenyl Group : Accomplished via halogenation reactions using bromine or N-bromosuccinimide.
- Attachment of the Sulfanyl Group : Conducted through nucleophilic substitution reactions with thiols.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that it inhibits the growth of various bacterial strains and fungi, suggesting its potential as a therapeutic agent in infectious diseases .
Anticancer Activity
The compound has been investigated for its anticancer properties. Mechanistic studies reveal that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Notably, it has been shown to inhibit specific enzymes associated with cancer cell metabolism .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with specific receptors, altering their activity and downstream signaling.
- DNA Interaction : Potential binding to DNA could lead to interference with replication processes in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that at concentrations as low as 10 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans. The observed minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
- Cancer Cell Line Studies : In a series of experiments using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
